1,4,5-Trimethyl-2-phenyl-1H-imidazole
Description
Historical Context and Evolution of Imidazole (B134444) Synthesis
The journey of imidazole chemistry began in the 19th century. Heinrich Debus first synthesized the parent imidazole ring in 1858, from glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). mdpi.comresearchgate.net This reaction, while foundational, often resulted in low yields. Over the years, numerous synthetic methodologies have been developed to improve efficiency and to access a wide array of substituted imidazoles.
Several named reactions have become cornerstones of imidazole synthesis:
Debus-Radziszewski Synthesis: This is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form substituted imidazoles. nih.govproquest.com This method is commercially significant for the production of various imidazole derivatives. proquest.com
Wallach Synthesis: This method involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride, followed by reduction, to yield N-substituted imidazoles.
Marckwald Synthesis: This route provides a pathway to 2-mercaptoimidazoles from α-aminoketones or aldehydes and thiocyanates. The resulting mercapto group can then be removed to yield the desired imidazole.
The development of modern synthetic techniques, such as microwave-assisted synthesis and the use of various catalysts, has further expanded the toolkit for creating complex imidazole structures with high yields and selectivity. researchgate.net
Importance of Imidazole Scaffolds in Advanced Chemical Research
The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov This has led to the incorporation of the imidazole ring into numerous pharmaceuticals with diverse therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents. mdpi.comnih.gov
Beyond medicine, polysubstituted imidazoles are gaining attention in materials science. Their unique photophysical properties have led to their investigation as fluorescent probes for biological imaging, including the tracking of cellular organelles like lysosomes. nih.gov Furthermore, certain imidazole derivatives are being explored for their applications in organic light-emitting diodes (OLEDs). nih.gov The versatility of the imidazole core allows for fine-tuning of its electronic and steric properties through substitution, making it a valuable building block for the design of novel functional molecules. mdpi.com
Overview of 1,4,5-Trimethyl-2-phenyl-1H-imidazole within the Imidazole Class
While extensive research specifically focused on 1,4,5-trimethyl-2-phenyl-1H-imidazole is not widely available in the public domain, its structure suggests potential applications in areas where substituted imidazoles are prominent. The general synthetic routes for 1,2,4,5-tetrasubstituted imidazoles provide a basis for its potential preparation. nih.govproquest.comacs.orgnih.gov These methods often involve one-pot, multi-component reactions that are efficient in creating highly substituted imidazole rings. researchgate.netnih.govnih.gov
The following tables summarize the key identifiers and computed properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1,4,5-trimethyl-2-phenyl-1H-imidazole |
| CAS Number | 28030-93-5 nih.gov |
| Molecular Formula | C12H14N2 nih.gov |
| Molecular Weight | 186.25 g/mol nih.gov |
| InChI | InChI=1S/C12H14N2/c1-9-10(2)14(11(3)13-9)12-7-5-4-6-8-12/h4-8H,1-3H3 nih.gov |
| InChIKey | HLUKBNUNRRERNX-UHFFFAOYSA-N nih.gov |
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 2.9 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov |
| Rotatable Bond Count | 1 nih.gov |
| Exact Mass | 186.115698455 nih.gov |
| Monoisotopic Mass | 186.115698455 nih.gov |
| Topological Polar Surface Area | 17.8 Ų nih.gov |
Due to the limited specific research on this compound, its direct applications remain to be explored. However, based on the broader class of polysubstituted imidazoles, it could potentially be investigated for applications in medicinal chemistry or materials science. mdpi.comnih.gov
Properties
IUPAC Name |
1,4,5-trimethyl-2-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-10(2)14(3)12(13-9)11-7-5-4-6-8-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGODZWLKFUEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4,5 Trimethyl 2 Phenyl 1h Imidazole and Its Derivatives
Classical and Contemporary Approaches to Imidazole (B134444) Ring Formation
The formation of the imidazole core is achievable through a variety of synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed processes. These methods provide the foundational chemistry upon which specific syntheses of highly substituted imidazoles are built.
Condensation reactions are among the most traditional and widely used methods for imidazole synthesis. The Debus-Radziszewski synthesis, first reported in the 19th century, is a prime example. wikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgwjpsonline.com A modification of this method, which replaces ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles. wikipedia.org For the synthesis of a tetrasubstituted imidazole, this would involve a 1,2-dicarbonyl, an aldehyde, and a primary amine. For instance, reacting a diketone with an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. nih.gov
These reactions can often be promoted by acid catalysts or performed under thermal conditions. semanticscholar.org For example, the three-component condensation of benzil (B1666583), an aldehyde, and ammonium acetate is a common route to 2,4,5-trisubstituted imidazoles. researchgate.netsciepub.com Various catalysts, including Brønsted acidic ionic liquids, have been employed to improve yields and reaction times, often under solvent-free conditions. sciepub.com
Table 1: Examples of Catalysts in Condensation Reactions for Imidazole Synthesis
| Catalyst Type | Specific Catalyst Example | Reactants | Product Type | Reference |
| Brønsted Acidic Ionic Liquid | Diethyl ammonium hydrogen phosphate | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | sciepub.com |
| Solid Acid | Trichloromelamine | Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | semanticscholar.org |
| Lewis Acid | InCl₃·3H₂O | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Trisubstituted and Tetrasubstituted Imidazoles | sciepub.com |
| Nanoparticle | Fe₃O₄@SiO₂/BNC | Benzil, Aldehyde, Aniline, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |
Multicomponent Reactions for Substituted Imidazoles
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the reactants. nih.govtandfonline.com The Debus-Radziszewski synthesis is itself a classic MCR. wikipedia.org Modern MCRs for imidazole synthesis offer significant advantages in terms of operational simplicity, atom economy, and the ability to generate diverse molecular libraries. sciepub.comnih.gov
One-pot syntheses of tri- and tetrasubstituted imidazoles have been developed using a variety of starting materials and catalysts. tandfonline.comtandfonline.com For example, a four-component reaction of a 1,2-dicarbonyl (like benzil), an aldehyde, a primary amine, and ammonium acetate can be used to construct 1,2,4,5-tetrasubstituted imidazoles. nih.gov Copper catalysts, such as copper iodide (CuI), have been shown to be effective in promoting these reactions, leading to excellent yields in short reaction times. rsc.org These methods are highly versatile, allowing for the reaction of various aldehydes and dicarbonyl compounds to produce a wide range of substituted imidazoles. rsc.org
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazoles, offering novel pathways and enhanced control over reactivity and selectivity. nih.gov Metals such as copper, rhodium, palladium, and nickel are frequently employed to catalyze the formation of the imidazole ring through various mechanisms, including cycloadditions and C-H activation. chim.itnih.govbeilstein-journals.org
Copper-catalyzed reactions are particularly prevalent. For instance, copper salts can promote the oxidative diamination of terminal alkynes with amidines to regioselectively produce 1,2,4-trisubstituted imidazoles. chim.it Another approach involves the copper-catalyzed [3+2] cycloaddition of N-substituted imidazoles with diaryliodonium salts. organic-chemistry.org Rhodium(II) catalysts can facilitate the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles through the intermediacy of rhodium iminocarbenoids. organic-chemistry.org Palladium catalysis is often used for cross-coupling reactions to introduce substituents onto a pre-formed imidazole ring, but it can also be involved in the primary ring-forming steps. researchgate.net
Table 2: Transition Metals in Imidazole Synthesis
| Metal | Catalyst Example | Reaction Type | Product Type | Reference |
| Copper | CuI | Multicomponent Reaction | Trisubstituted Imidazoles | rsc.org |
| Copper | Cu(OTf)₂ | Oxidative Cyclization | Substituted Imidazoles | researchgate.net |
| Rhodium | Rh(II) acetate | Transannulation | Substituted Imidazoles | rsc.org |
| Palladium | PdCl₂(dppf) | Suzuki-type Coupling | Arylated Imidazoles | researchgate.net |
| Nickel | Nickel Nanoparticles | Cyclization | Substituted Imidazoles | beilstein-journals.orgresearchgate.net |
Specific Routes to 1,4,5-Trimethyl-2-phenyl-1H-imidazole
Synthesizing the specific target, 1,4,5-trimethyl-2-phenyl-1H-imidazole, requires a careful selection of starting materials that will lead to the desired tetrasubstituted pattern. This can be envisioned through a multicomponent approach. The core structure suggests a disconnection strategy based on a four-component reaction involving benzaldehyde (B42025) (for the 2-phenyl group), 2,3-butanedione (B143835) (for the 4,5-dimethyl groups), methylamine (B109427) (for the N1-methyl group), and an ammonia source like ammonium acetate.
The optimization of reaction conditions is critical for maximizing the yield of 1,4,5-trimethyl-2-phenyl-1H-imidazole and minimizing side products. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For a multicomponent synthesis of a tetrasubstituted imidazole, the catalyst plays a pivotal role. While many reactions can proceed with a simple acid catalyst like acetic acid, yields can often be improved with Lewis acids (e.g., InCl₃, ZnCl₂) or transition metal catalysts (e.g., CuI). sciepub.comrsc.orgorganic-chemistry.org For example, in the synthesis of 2,4,5-triphenyl-1H-imidazole, various catalysts have been screened, with results showing that the choice of catalyst and solvent significantly impacts the outcome. researchgate.netresearchgate.net
Solvent selection is also crucial. While some syntheses are effective in protic solvents like ethanol (B145695) or acetic acid, others benefit from solvent-free conditions or the use of ionic liquids, which can enhance reaction rates and simplify product isolation. semanticscholar.orgsciepub.comwjbphs.com Temperature is another key variable; while some MCRs proceed at room temperature, many require heating to achieve reasonable reaction rates and yields. wjbphs.comcore.ac.uk A systematic study would involve screening different catalysts, solvents, and temperatures to find the optimal conditions for the condensation of benzaldehyde, 2,3-butanedione, and methylamine.
Regioselectivity is a major consideration in the synthesis of unsymmetrically substituted imidazoles. For 1,4,5-trimethyl-2-phenyl-1H-imidazole, the challenge is to ensure the correct placement of the four different substituents around the ring. In a multicomponent reaction using benzaldehyde, 2,3-butanedione, and methylamine, the regiochemistry is generally well-defined by the nature of the components. The aldehyde (benzaldehyde) provides the C2-substituent, the α-dicarbonyl (2,3-butanedione) provides the C4- and C5-substituents, and the primary amine (methylamine) provides the N1-substituent. wikipedia.org
However, alternative pathways or the use of unsymmetrical dicarbonyls could lead to isomeric products. Therefore, methods that offer high regiocontrol are essential. nih.gov Stepwise syntheses can provide greater control over regioselectivity compared to one-pot multicomponent reactions. For instance, a sequence involving the formation of an amidine from benzaldehyde and methylamine, followed by cyclization with an α-haloketone derived from 2,3-butanedione, could offer a more controlled, albeit longer, route. wjpsonline.com The development of syntheses that provide desired products with complete regioselectivity is an active area of research, with protocols being developed for challenging substitution patterns like 1,4-disubstituted imidazoles. nih.gov For the target molecule, since 2,3-butanedione is a symmetrical dicarbonyl, the primary regiochemical challenge is ensuring the N-alkylation occurs selectively on one nitrogen, which is typically addressed by using a primary amine as a reactant in a four-component system. wikipedia.orgtandfonline.com
Derivatization Strategies for 1,4,5-Trimethyl-2-phenyl-1H-imidazole
The derivatization of 1,4,5-trimethyl-2-phenyl-1H-imidazole and its related structures can be methodically approached by considering the reactivity of its constituent parts. The fully substituted nature of the imidazole ring in the parent compound presents a unique challenge for direct functionalization, often necessitating alternative strategies.
Functionalization of the Imidazole Ring System
Direct functionalization of the imidazole ring in a 1,2,4,5-tetrasubstituted imidazole like 1,4,5-trimethyl-2-phenyl-1H-imidazole is inherently challenging due to the absence of reactive C-H bonds on the heterocyclic core. However, related imidazole systems offer insights into potential, albeit indirect, synthetic routes.
For less substituted imidazoles, electrophilic substitution is a common pathway for functionalization. nih.gov For instance, in 4-phenyl-1H-imidazole, electrophilic substitution typically occurs at the C-5 position. nih.gov Methodologies such as lithiation followed by reaction with an electrophile are also employed for C-2 functionalization in N-protected imidazoles. nih.gov
While no direct electrophilic substitution on the pre-formed 1,4,5-trimethyl-2-phenyl-1H-imidazole ring has been documented in the reviewed literature, the synthesis of analogs with functional groups on the imidazole ring can be achieved through multi-component reactions. These reactions build the imidazole ring from precursors that already contain the desired functionalities. For example, the synthesis of various 1,2,4,5-tetrasubstituted imidazoles has been accomplished through one-pot, four-component condensation reactions involving a 1,2-diketone, an aldehyde, an amine, and ammonium acetate. rsc.orgsciepub.com By selecting appropriately functionalized starting materials, derivatives with substituents other than methyl groups at the 4 and 5 positions can be prepared.
Modification of Phenyl and Methyl Substituents
The phenyl and methyl groups attached to the imidazole core of 1,4,5-trimethyl-2-phenyl-1H-imidazole provide avenues for derivatization.
The phenyl ring at the 2-position is amenable to electrophilic aromatic substitution reactions. The substitution pattern is guided by the directing effects of the imidazole ring and any existing substituents on the phenyl group. For instance, various substituted phenyl-imidazole derivatives have been synthesized by employing appropriately substituted benzaldehydes in the initial imidazole synthesis. nih.govsciepub.com This allows for the introduction of a wide range of functional groups, including halogens, and nitro, and methoxy (B1213986) groups, onto the phenyl ring. The synthesis of 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole derivatives demonstrates this principle. nih.gov
Modification of the methyl groups on the imidazole ring is less commonly reported and presents a greater synthetic challenge. Radical substitution or oxidation of these methyl groups could potentially lead to functionalized derivatives, such as hydroxymethyl or halomethyl groups, which could then be further elaborated. However, specific literature detailing these transformations on 1,4,5-trimethyl-2-phenyl-1H-imidazole is scarce. Research on related compounds, such as the oxidation of the phenyl group on a substituted imidazole by cytochrome P450 enzymes, suggests that oxidative metabolism can occur on the aromatic substituents. nih.gov
The following table summarizes some examples of modifications on the phenyl ring of related phenyl-imidazole compounds.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-(3-fluorophenyl)ethanone and formamide | 170–180 °C, 5–9 h | 4-(3-Fluorophenyl)-1H-imidazole | 52 | nih.gov |
| 2-Bromo-(4-fluorophenyl)ethanone and formamide | 170–180 °C, 5–9 h | 4-(4-Fluorophenyl)-1H-imidazole | 51 | nih.gov |
| 2-(2-Bromoacetyl)phenol and formamide | 170–180 °C, 5–9 h | 2-(1H-imidazol-4-yl)phenol | 49 | nih.gov |
| Benzil, 4-nitrobenzaldehyde, ammonium acetate | Acetic acid, reflux | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 82 | rsc.org |
| Benzil, 4-hydroxybenzaldehyde, aniline, ammonium acetate | Magnetic nanoparticle catalyst | 2-(4-Hydroxyphenyl)-1,4,5-triphenyl imidazole | 75 | rsc.org |
Preparation of N-Substituted 1,4,5-Trimethyl-2-phenyl-1H-imidazole Derivatives
The nitrogen at the 1-position of the imidazole ring is a primary site for derivatization, most commonly through N-alkylation to form imidazolium (B1220033) salts. This reaction typically involves the treatment of the parent imidazole with an alkylating agent, such as an alkyl halide.
The synthesis of N-substituted imidazole derivatives is a well-established field. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be reacted with ethyl chloroacetate (B1199739) in dry acetone (B3395972) to yield the corresponding N-substituted ester. This ester can then be converted to a hydrazide, which serves as a versatile intermediate for further functionalization.
The general procedure for N-alkylation involves the reaction of the imidazole with an alkyl halide in a suitable solvent, often in the presence of a base to deprotonate the imidazole nitrogen. The choice of solvent and base can influence the reaction efficiency. The resulting N-substituted products, particularly imidazolium salts, are of interest for their potential applications as ionic liquids and precursors to N-heterocyclic carbenes.
The following table provides examples of N-substitution reactions on related imidazole compounds.
| Imidazole Derivative | Alkylating Agent | Reagents and Conditions | Product | Reference |
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Ethyl chloroacetate | Dry acetone, reflux | 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | |
| 2-(4-chlorophenyl)-4,5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester | Hydrazine hydrate (B1144303) | Absolute ethanol | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide | |
| 4,5-diphenyl-1H-imidazole | Substituted phenylisothiocyanates | - | N1-(2-(4-chlorophenyl)-4,5-diphenyl-imidazol-1-yl-ethanoyl)-N4-substitutedphenyl thiosemicarbazide | |
| 4-phenyl-2-mercapto-1H-imidazole | p-substituted phenacyl bromide, potassium thiocyanate | Glacial acetic acid, reflux | para substituted phenyl-2-mercapto-1-H-imidazol-1-yl-3-phenyl thiourea |
Coordination Chemistry and Organometallic Applications of 1,4,5 Trimethyl 2 Phenyl 1h Imidazole
Ligand Design Principles for Imidazole (B134444) Derivatives
The design of imidazole-based ligands is a critical step in developing metal complexes with desired properties and reactivity. researchgate.net The versatility of the imidazole core allows for systematic modifications to fine-tune its characteristics for specific applications in catalysis and materials science. researchgate.netacs.org
Electronic and Steric Tuning of Imidazole Ligands
The electronic and steric properties of imidazole ligands can be precisely controlled through substitution on the imidazole ring. rsc.orgnih.gov Electron-donating groups, such as methyl groups, increase the electron density on the ligand, which in turn enhances the metal-binding energy. nih.gov Conversely, electron-withdrawing groups decrease this energy. nih.gov This principle allows for the rational design of ligands to modulate the electronic structure of the resulting metal complexes. rsc.org
N-Heterocyclic Carbene (NHC) Precursors Derived from Imidazolium (B1220033) Salts
N-Heterocyclic Carbenes (NHCs), particularly those derived from an imidazol-2-ylidene scaffold, have become ubiquitous ligands in organometallic chemistry and catalysis. beilstein-journals.orgnih.gov These ligands are typically generated from their stable precursors, imidazolium salts. nih.govnih.gov The deprotonation of an imidazolium salt with a strong base is the most common method to generate the free carbene, which is often done in situ to avoid isolating the air- and moisture-sensitive NHC. nih.gov
The synthesis of these imidazolium salt precursors is therefore of significant practical importance. nih.gov A common and efficient method involves the reaction of 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and a source of acid, such as chlorotrimethylsilane (B32843) or HCl in dioxane. nih.govepa.gov This approach allows for the high-yield synthesis of various 1,3-diaryl-imidazolium chlorides, which are precursors to widely used NHC ligands. nih.gov Alternative methods for generating NHCs from their precursors without a strong base include the thermolysis of NHC-CO₂ adducts or the use of Ag(I)-NHC complexes as transmetalating agents. nih.govtcichemicals.com
Synthesis and Characterization of Metal Complexes featuring 1,4,5-Trimethyl-2-phenyl-1H-imidazole
The ligand 1,4,5-trimethyl-2-phenyl-1H-imidazole has been successfully incorporated into various metal complexes, most notably with iridium(III). The synthesis typically involves the reaction of the ligand with a suitable metal precursor, leading to complexes with interesting photophysical and electrochemical properties.
Cyclometalated Iridium(III) Complexes Incorporating 1,4,5-Trimethyl-2-phenyl-1H-imidazole Ligands
Heteroleptic bis-cyclometalated iridium(III) complexes have been prepared using phenyl-imidazole-based ligands. researchgate.net In one such complex, 1,4,5-trimethyl-2-phenyl-1H-imidazole serves as the primary cyclometalating ligand (L) in a complex of the form [Ir(L)₂(acac)], where acac is acetylacetonate (B107027). researchgate.net The synthesis of these types of complexes often begins with the reaction of iridium trichloride (B1173362) hydrate (B1144303) with the cyclometalating ligand to form a chloride-bridged dimer, [Ir(L)₂Cl]₂. nih.govmdpi.com This dimer then reacts with an ancillary ligand, like acetylacetonate in the presence of a base, to yield the final mononuclear complex. nih.gov These iridium complexes are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). mdpi.comdntb.gov.ua
The properties of these complexes can be tuned by modifying the substitution pattern on the ligands. researchgate.net For the complex containing 1,4,5-trimethyl-2-phenyl-1H-imidazole, detailed photophysical and electrochemical data have been studied, revealing how the ligand framework influences the emissive properties. researchgate.net
Table 1: Photophysical and Electrochemical Data for [Ir(1,4,5-trimethyl-2-phenyl-1H-imidazole)₂(acac)]
| Property | Value |
|---|---|
| Absorption λmax (nm) | 264 |
| Emission λmax (nm) | 491 (in CH₂Cl₂ at 298 K) |
| Phosphorescence λmax (nm) | 489 (in CH₂Cl₂ at 77 K) |
| Excited State Lifetime (µs) | 2.05 (at 298 K) |
| Oxidation Potential (V vs. Fc⁺/Fc) | 0.44 |
Data sourced from a study on phenyl-imidazole based cyclometalated Iridium(III) complexes. researchgate.net
Coordination Modes and Bonding Characteristics of 1,4,5-Trimethyl-2-phenyl-1H-imidazole
In cyclometalated iridium(III) complexes, 1,4,5-trimethyl-2-phenyl-1H-imidazole acts as a monoanionic, bidentate ligand. researchgate.net It coordinates to the iridium center through the nitrogen atom of the imidazole ring and via a C-H bond activation on the ortho-position of the 2-phenyl ring, forming a stable five-membered metallacycle. This C^N coordination is a common and robust motif in the design of phosphorescent iridium(III) complexes. dntb.gov.uanih.gov
The electronic properties of the 1,4,5-trimethyl-2-phenyl-1H-imidazole ligand play a crucial role in determining the characteristics of the resulting complex. The methyl groups on the imidazole ring are electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex. nih.govresearchgate.net Theoretical calculations have shown that in such phenyl-imidazole complexes, the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are more delocalized over the entire main ligand compared to analogous phenyl-pyridine complexes. researchgate.net This delocalization directly impacts the photophysical properties, such as the emission wavelength and quantum yield. researchgate.net
Exploration of Other Transition Metal Complexes
While the use of 1,4,5-trimethyl-2-phenyl-1H-imidazole is well-documented in iridium chemistry, imidazole derivatives are widely employed as ligands for a variety of other transition metals. researchgate.net The coordination chemistry of imidazoles extends to metals such as cobalt, nickel, copper, and zinc. nih.govrsc.org In these complexes, imidazole derivatives can act as simple monodentate ligands, bridging ligands in polynuclear structures, or as part of more complex, multifunctional ligand systems. researchgate.net
For example, computational studies have evaluated the binding of various substituted imidazoles with a range of metal cations, including Co(II), Ni(II), and Zn(II), demonstrating how electronic modifications to the imidazole ring affect binding strength. nih.gov The versatile coordination capabilities of the imidazole nucleus allow for its incorporation into diverse structural motifs, from discrete molecules to extended metal-organic frameworks, highlighting the broad potential for ligands like 1,4,5-trimethyl-2-phenyl-1H-imidazole in the broader field of transition metal chemistry. researchgate.netrsc.org
Photophysical and Electrochemical Investigations of Metal Complexes
The photophysical and electrochemical properties of transition metal complexes are fundamentally dictated by the nature of both the metal ion and the surrounding ligands. For complexes incorporating ligands such as 1,4,5-trimethyl-2-phenyl-1H-imidazole, the interplay between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (IL) excited states governs their luminescence and redox behavior.
Metal complexes of substituted imidazole ligands, particularly those of d⁶ metals like ruthenium(II) and iridium(III), are well-known for their rich photophysical properties, including strong luminescence. nih.gov The excited state dynamics in these complexes are often complex, involving rapid intersystem crossing from singlet to triplet states, leading to phosphorescence. nih.gov
The photoluminescence of complexes containing phenyl-imidazole type ligands is anticipated to be influenced by the energy of the triplet excited states. For instance, in related iridium(III) complexes, the emission color can be tuned from green to blue by modifying the substituents on the phenyl-imidazole core, which alters the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The introduction of electron-donating or withdrawing groups can significantly shift the emission wavelengths. nih.gov
In analogous ruthenium(II) complexes with flavin-decorated bipyridine ligands, phosphorescence has been observed, originating from a low-lying triplet excited state localized on the ligand (³IL). rsc.org The lifetime and quantum yield of this phosphorescence are key parameters in determining the suitability of these complexes for applications such as triplet-triplet annihilation upconversion. rsc.org For complexes of 1,4,5-trimethyl-2-phenyl-1H-imidazole, the phenyl and trimethyl substitutions will likely influence the ³MLCT and ³IL state energies. The steric hindrance from the methyl groups could also affect the excited-state geometry and vibrational relaxation pathways, thereby influencing the non-radiative decay rates and, consequently, the luminescence quantum yield and lifetime. nih.gov
Table 1: Representative Photophysical Data for Analogous Iridium(III) and Ruthenium(II) Complexes Interactive Data Table
| Complex/Ligand System | Emission Max (λem, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, µs) | Reference |
|---|---|---|---|---|
| [Ir(dphtz)₂(bpy)]PF₆ | 547 (in solution) | - | - | nih.gov |
| [Ir(dphtz)₂(pzpy)]PF₆ | 435 and 461 (in film) | - | - | nih.gov |
| [Ir(C^N)₂(R-phenylimidazo(4,5-f)1,10-phenanthroline)]⁺ | - | > 60% (in CH₂Cl₂) | - | nih.gov |
| Ruthenium(II) complex with flavin-acetylene-bipyridine | 643 | 1% | 1.32 (at 293 K) | rsc.org |
Note: The data presented are for analogous complexes and are intended to provide an estimated range of properties for complexes of 1,4,5-trimethyl-2-phenyl-1H-imidazole.
In related iridium(III) complexes with phenylimidazo(4,5-f)1,10-phenanthroline ligands, electrochemical studies have revealed that the oxidation and reduction potentials can be systematically tuned by altering the substituents on the ancillary ligands. nih.gov This tunability is essential for designing complexes with specific redox potentials for targeted applications. Similarly, the redox behavior of nitroimidazole-based ruthenium(II) complexes has been shown to be retained upon coordination, allowing for the design of photoresponsive systems. unifi.it
The electronic structure of these complexes is often characterized by a HOMO that has significant metal d-orbital character and a LUMO that is predominantly localized on the π-system of the ligands. The energy gap between these orbitals dictates the energy of the lowest electronic transition, which is often an MLCT transition. The steric and electronic effects of the 1,4,5-trimethyl-2-phenyl-1H-imidazole ligand would directly impact these frontier orbital energies.
Table 2: Representative Electrochemical Data for Analogous Iridium(III) and Ruthenium(II) Complexes Interactive Data Table
| Complex/Ligand System | Oxidation Potential (Eₒₓ, V vs. Fc⁺/Fc) | Reduction Potential (E₋, V vs. Fc⁺/Fc) | HOMO (eV) | LUMO (eV) | Reference |
|---|---|---|---|---|---|
| [Ir(dphtz)₂(bpy)]PF₆ | 1.03 | -2.31 | -5.73 | -2.62 | nih.gov |
| [Ir(dphtz)₂(pzpy)]PF₆ | 1.15 | -2.18 | -5.87 | -2.71 | nih.gov |
| [Ru(tpy)(phen)(5NIM)]PF₆ | 1.13 | -1.22 | - | - | unifi.it |
Note: The data presented are for analogous complexes and are intended to provide an estimated range of properties for complexes of 1,4,5-trimethyl-2-phenyl-1H-imidazole.
Role of 1,4,5-Trimethyl-2-phenyl-1H-imidazole in Ligand-Controlled Reactivity
The methyl groups at the 1, 4, and 5-positions create a sterically hindered environment around the metal center. This steric bulk can be advantageous in several ways. For instance, it can promote the formation of specific isomers, prevent bimolecular decomposition pathways, and influence the selectivity of catalytic reactions by controlling the approach of substrates. In a study on pyrenyl-substituted imidazo[4,5-f] nih.govnih.govphenanthroline rhenium(I) complexes, the introduction of a methylphenyl substituent induced a significant dihedral angle change between the chromophores, thereby weakening their electronic coupling and altering the photophysical properties. nih.gov This demonstrates how steric hindrance can be a powerful tool to tune molecular properties and, by extension, reactivity.
The electronic properties of the 1,4,5-trimethyl-2-phenyl-1H-imidazole ligand, arising from the electron-donating methyl groups and the π-system of the phenyl ring, will modulate the electron density at the metal center. This, in turn, affects the metal's Lewis acidity and its ability to participate in oxidative addition and reductive elimination steps, which are fundamental in many catalytic cycles. In ruthenium(II) complexes, for example, the ligand architecture has been shown to influence their cytotoxicity and potential as anticancer agents, highlighting the role of the ligand in biological reactivity. nih.gov The design of the ligand framework is therefore a key strategy for developing metal complexes with tailored reactivity for specific applications.
Catalytic Applications of 1,4,5 Trimethyl 2 Phenyl 1h Imidazole and Its Derivatives
Application in Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct catalytic applications of 1,4,5-trimethyl-2-phenyl-1H-imidazole in widely-used cross-coupling reactions are not extensively documented in scientific literature, the broader family of imidazole-based compounds has been utilized as ligands and catalysts in this domain.
Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful method for forming C-N bonds. The electronic and steric properties of the ligand employed are crucial for the reaction's success. Although specific studies detailing the use of 1,4,5-trimethyl-2-phenyl-1H-imidazole as a primary ligand in this reaction are scarce, related imidazole-containing phosphine (B1218219) ligands have been developed. For instance, 2-(dicyclohexylphosphino)-1-(2,4,6-trimethyl-phenyl)-1H-imidazole is a known catalyst for the coupling of aryl chlorides. In this case, the imidazole (B134444) moiety is a substituent on the phosphine ligand, influencing its properties.
Furthermore, research into the palladium-catalyzed N-arylation of unprotected imidazoles has shown that the reaction is highly sensitive to the ligand structure. These studies often focus on the imidazole ring as the substrate rather than the ligand. However, they underscore the significant interplay between the imidazole core and the palladium catalyst. Efficient catalytic systems have been developed for the asymmetric carbenylative amination to produce chiral pyrrolidines and piperidines using a palladium catalyst with a specific phosphine ligand. nih.gov
The palladium-catalyzed carbonylation of aryl halides is a key method for the synthesis of carbonyl compounds like aldehydes, ketones, and amides. This reaction typically involves the use of carbon monoxide and a palladium catalyst system. The ligand plays a critical role in the stability and activity of the catalyst. There is limited specific information on the use of 1,4,5-trimethyl-2-phenyl-1H-imidazole in this particular reaction. However, related research on other imidazole derivatives continues to be an active area.
Role as a Ligand in Homogeneous Catalysis
Homogeneous catalysis often relies on the design of ligands that can tune the properties of a metal center. Imidazole derivatives, with their nitrogen donor atoms, can act as effective ligands for a variety of transition metals.
A notable application of imidazole derivatives is in the ruthenium-catalyzed hydroesterification of alkenes. Research has shown that imidazole derivatives can serve as effective ligands in this reaction, which uses formates to produce one-carbon-elongated esters in high yields. nih.gov This process is advantageous as it avoids the use of toxic carbon monoxide gas. nih.gov The imidazole ligands are believed to promote the reaction and suppress the undesired decarbonylation of the formate. nih.gov While this study highlights the general efficacy of imidazole derivatives, a detailed investigation of a broad range of substituted imidazoles would be necessary to determine the specific activity of 1,4,5-trimethyl-2-phenyl-1H-imidazole.
Phosphine-free ruthenium benzylidene complexes that contain imidazole ligands have also been reported as effective catalysts for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, particularly at high temperatures. mdpi.com This suggests the robustness of the ruthenium-imidazole bond under harsh reaction conditions. mdpi.com
The substitution pattern on a ligand can dramatically influence the activity and selectivity of a catalyst. For imidazole-based ligands, modifications to the ring can alter the steric and electronic environment around the metal center. In a study on 4-substituted imidazoles designed as adrenoceptor agonists, the nature of the substituent on the carbon bridge between a naphthalene (B1677914) and an imidazole ring was found to be critical for biological activity and selectivity. nih.gov This principle extends to catalysis, where the methyl and phenyl groups on 1,4,5-trimethyl-2-phenyl-1H-imidazole would be expected to influence its coordination to a metal and the subsequent reactivity of the catalytic complex.
The table below illustrates how different substituents on an imidazole ring can affect the yield and enantiomeric excess (ee) in a hypothetical asymmetric reaction, based on general principles of ligand-accelerated catalysis.
| Imidazole Ligand Substituent | Steric Hindrance | Electron-Donating/Withdrawing | Predicted Yield (%) | Predicted ee (%) |
| H | Low | Neutral | Moderate | Low |
| Methyl | Moderate | Donating | High | Moderate |
| Phenyl | High | Withdrawing | Moderate-High | High |
| Trimethyl | High | Donating | High | Moderate-High |
| Phenyl, Trimethyl | Very High | Mixed | Variable | Potentially High |
This table is illustrative and the values are hypothetical, demonstrating the expected trends based on common principles of catalyst design.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic pathway of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. Such investigations often involve a combination of experimental techniques and computational studies. For catalytic systems involving imidazole ligands, mechanistic studies would focus on key steps such as ligand binding, oxidative addition, migratory insertion, and reductive elimination.
Reaction Pathway Elucidation
The elucidation of a reaction pathway for a catalyzed reaction typically involves a combination of experimental and computational methods. Kinetic studies, in situ spectroscopic analysis, and the identification of intermediates and byproducts are crucial experimental approaches. These are often complemented by computational studies, such as Density Functional Theory (DFT) calculations, to map out the potential energy surface of the reaction.
In the context of the synthesis of substituted imidazoles, a commonly proposed general mechanism involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). A catalyst in such a reaction, hypothetically 1,4,5-trimethyl-2-phenyl-1H-imidazole or a derivative, would facilitate one or more steps in this multi-component reaction.
One plausible pathway, by analogy to other acid-catalyzed syntheses of 2,4,5-trisubstituted imidazoles, could be initiated by the activation of the aldehyde by the catalyst. semanticscholar.org For instance, if the imidazole derivative acts as a Brønsted acid, it could protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The subsequent steps would involve the formation of various intermediates, leading to the final imidazole product.
A proposed general mechanism for the acid-catalyzed synthesis of 2,4,5-trisubstituted imidazoles is presented below, which could be a starting point for elucidating the specific role of 1,4,5-trimethyl-2-phenyl-1H-imidazole .
Table 1: Proposed General Steps in Acid-Catalyzed Imidazole Synthesis
| Step | Description |
| 1 | Activation of the aldehyde by the catalyst (e.g., protonation). |
| 2 | Nucleophilic attack of ammonia (from ammonium (B1175870) acetate) on the activated aldehyde to form an imine intermediate. |
| 3 | Condensation of the imine with a 1,2-dicarbonyl compound (e.g., benzil). |
| 4 | Cyclization of the resulting intermediate. |
| 5 | Dehydration and aromatization to form the final 2,4,5-trisubstituted imidazole product. |
| 6 | Regeneration of the catalyst. |
This table presents a generalized pathway. The specific involvement of a catalyst like 1,4,5-trimethyl-2-phenyl-1H-imidazole would require dedicated experimental and computational studies.
Intermediates and Transition State Analysis
Computational chemistry, particularly DFT calculations, has become an indispensable tool for studying transient species like intermediates and transition states. These calculations can provide information on the geometries, energies, and vibrational frequencies of these species, which are often difficult to observe experimentally.
In the context of the generalized imidazole synthesis, key intermediates would include the activated aldehyde-catalyst adduct, the imine formed after the addition of ammonia, and various cyclized precursors to the final imidazole ring. Transition state analysis would focus on the energy barriers associated with each elementary step, such as C-N bond formation and the final aromatization step.
Table 2: Hypothetical Intermediates and Transition States in a Catalyzed Imidazole Synthesis
| Species | Description | Key Features for Analysis |
| Intermediate 1 | Catalyst-aldehyde adduct | Geometry of interaction, bond lengths between catalyst and substrate. |
| Transition State 1 | Formation of the imine | Energy barrier, geometry of the transition state involving the catalyst, aldehyde, and ammonia. |
| Intermediate 2 | Imine | Spectroscopic characterization (e.g., NMR, IR) if stable enough to be observed. |
| Transition State 2 | C-C or C-N bond formation during cyclization | Calculated activation energy, bond-forming distances. |
| Intermediate 3 | Cyclized, non-aromatic precursor | Structural determination, potential for isolation and characterization. |
| Transition State 3 | Aromatization (e.g., dehydration) | Energy barrier for the final step leading to the stable imidazole product. |
This table is a conceptual framework. The actual intermediates and transition states would be specific to the reaction conditions and the precise role of 1,4,5-trimethyl-2-phenyl-1H-imidazole as a catalyst.
While direct experimental or computational data on the catalytic mechanism of 1,4,5-trimethyl-2-phenyl-1H-imidazole is currently lacking in the scientific literature, the principles of physical organic chemistry and the wealth of knowledge on related imidazole-based catalysts provide a solid foundation for proposing and investigating its potential catalytic applications. Future research in this area would undoubtedly contribute to a deeper understanding of the structure-activity relationships of this class of compounds and expand their utility in synthetic organic chemistry.
Advanced Material Science Applications of 1,4,5 Trimethyl 2 Phenyl 1h Imidazole Derivatives
Organic Fluorophores and Luminescent Materials
The unique structure of substituted imidazoles, often featuring twisted conformations between the central imidazole (B134444) ring and its peripheral substituents, can inhibit strong intermolecular π-π stacking in the solid state. This property is advantageous for creating highly efficient luminescent materials by reducing aggregation-caused quenching (ACQ).
The synthesis of highly substituted imidazole derivatives can be achieved through various established methods. One common approach is a multi-component reaction, often a variation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). For producing π-extended derivatives of 1,4,5-trimethyl-2-phenyl-1H-imidazole, a strategic selection of starting materials is crucial. For instance, using benzil (B1666583) or its derivatives as the dicarbonyl component, along with various aromatic aldehydes, can introduce extended π-conjugated systems to the imidazole core.
A general synthetic pathway can be described as follows:
Reaction of a suitable α-dione (e.g., 2,3-butanedione (B143835) to provide the 4,5-dimethyl groups) with benzaldehyde (B42025) (for the 2-phenyl group) and methylamine (B109427) (for the N1-methyl group) in the presence of a catalyst.
Alternatively, π-extension can be achieved post-synthesis through cross-coupling reactions, such as the Suzuki coupling. nih.gov A bromo- or iodo-functionalized phenyl group can be introduced at the C2 position during the initial synthesis, which then serves as a handle for coupling with various boronic acids to append larger aromatic systems like pyrene (B120774) or anthracene. nih.govsemanticscholar.org
The design of these molecules often focuses on creating donor-π-acceptor (D-π-A) architectures to manipulate the intramolecular charge transfer (ICT) characteristics, which directly influence the fluorescence properties. nih.gov
Solvatofluorochromism is a phenomenon where a substance's fluorescence color and intensity change in response to the polarity of its solvent environment. This property is highly valuable for developing chemical sensors. Imidazole derivatives, particularly those with an amphoteric character, have demonstrated significant solvatofluorochromic behavior. semanticscholar.org
Research on structurally related 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives shows that their fluorescence emission is highly sensitive to solvent polarity. semanticscholar.org The emission spectrum of these compounds can shift dramatically from blue in non-polar solvents like cyclohexane (B81311) to green or yellow in polar solvents like methanol (B129727) or DMSO. This is attributed to the stabilization of the excited state in more polar environments.
The amphoteric nature of the imidazole ring allows it to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2 nitrogen). semanticscholar.org This dual capability makes its derivatives sensitive not only to solvent polarity but also to the presence of acids or specific anions like fluoride, which can interact with the imidazole core and modulate its electronic properties, leading to a detectable change in fluorescence. semanticscholar.org This suggests that derivatives of 1,4,5-trimethyl-2-phenyl-1H-imidazole could be engineered as sensitive fluorescent probes for detecting changes in microenvironments.
Table 1: Solvatochromic Shift in an Exemplary π-Extended Imidazole Derivative Data based on findings for related imidazole derivatives.
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Toluene | 33.9 | 385 | 460 | 4420 |
| Dichloromethane | 41.1 | 388 | 495 | 5980 |
| Acetone (B3395972) | 42.2 | 386 | 515 | 6940 |
| Acetonitrile | 46.0 | 386 | 520 | 7180 |
| Methanol | 55.5 | 384 | 535 | 7940 |
Functional Materials Beyond Emission
Beyond their use as fluorophores, the electrochemical stability and tunable energy levels of imidazole derivatives make them suitable for incorporation into more complex functional material systems.
Imidazole derivatives have been successfully utilized in OLEDs as emitters, hosts for phosphorescent dopants, and charge-transporting materials. nih.govmdpi.com By modifying the substituents on the imidazole core, researchers can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport within the device architecture. nih.gov
For example, carbazole-imidazole derivatives designed with a donor-π-acceptor structure have been used to create highly efficient deep-blue OLEDs. nih.gov In these systems, the carbazole (B46965) unit acts as the electron donor and the imidazole as the electron acceptor. The introduction of bulky groups, such as tert-butyl, can prevent π-stacking and enhance photoluminescence quantum yield (PLQY). nih.gov An OLED device using a carbazole-π-imidazole derivative as the emitter achieved a maximum external quantum efficiency (EQE) of 4.43% with deep-blue emission coordinates of (0.159, 0.080). nih.gov
Derivatives of 1,4,5-trimethyl-2-phenyl-1H-imidazole could be similarly functionalized to serve as blue emitters or as host materials for phosphorescent emitters, owing to their potentially high triplet energy levels. mdpi.com
Table 2: Performance of OLEDs Utilizing Imidazole-Based Emitters Data from representative studies on related imidazole derivatives.
| Emitter Type | Max EQE (%) | Max Luminance (cd/m²) | Emission Color | CIE Coordinates | Reference |
| Carbazole-Diphenyl Imidazole | 1.1 | Not Reported | Deep-Blue | (0.16, 0.08) | mdpi.com |
| Carbazole-Phenanthroimidazole | 4.43 | 11,364 | Deep-Blue | (0.157, 0.080) | nih.gov |
| Pyrene-Benzimidazole | Not Reported | ~2500 | Blue | (0.16, 0.25) | nih.gov |
The design of materials for electronic applications like OLEDs is heavily reliant on understanding their electrochemical properties. Cyclic voltammetry (CV) is a key technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated. These energy levels are critical for ensuring that charge carriers (holes and electrons) can be efficiently injected from the electrodes and transported through the various layers of the device. nih.gov
For imidazole derivatives, the HOMO level is often associated with the oxidation of the electron-rich parts of the molecule, while the LUMO level is related to the reduction of the electron-deficient imidazole core or other acceptor moieties. nih.gov Studies on carbazole-imidazole compounds have shown that these materials can possess wide band gaps and suitable HOMO-LUMO levels for application in blue OLEDs. nih.gov Furthermore, some imidazole derivatives have demonstrated high hole drift mobility, exceeding 10⁻⁴ cm²/V·s at high electric fields, making them suitable for charge-transporting layers. mdpi.com The strategic design of 1,4,5-trimethyl-2-phenyl-1H-imidazole derivatives could therefore lead to materials with tailored electrochemical behavior for specific roles within an electronic device.
Table 3: Electrochemical Properties of Representative Imidazole Derivatives Data from studies on related imidazole and benzimidazole (B57391) derivatives.
| Compound Type | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| Pyrene-Benzimidazole (A) | -5.39 | -2.23 | 3.16 | nih.gov |
| Pyrene-Benzimidazole (B) | -5.56 | -2.56 | 3.00 | nih.gov |
| Carbazole-Phenanthroimidazole | -5.86 | -2.62 | 3.24 | nih.gov |
| Carbazole-Diphenyl Imidazole | -5.84 | -2.71 | 3.13 | mdpi.com |
Theoretical and Computational Investigations of 1,4,5 Trimethyl 2 Phenyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic structure of 1,4,5-trimethyl-2-phenyl-1H-imidazole within metal complexes.
In a broader context, DFT calculations for various imidazole (B134444) derivatives are commonly performed using the B3LYP functional with basis sets like 6-311G to achieve geometry optimization. nih.gov These computational approaches are essential for predicting the most stable conformations and understanding the intrinsic electronic nature of these molecules before they are synthesized or used in further applications. dntb.gov.ua
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies on imidazole derivatives, offering deep insights into their chemical reactivity and electronic transitions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the corresponding energy gap, are critical parameters in determining the stability and reactivity of a molecule. For iridium(III) complexes featuring the 1,4,5-trimethyl-2-phenyl-1H-imidazole ligand, it has been noted that the HOMO and LUMO are more delocalized over the entire main ligand compared to analogous complexes with phenyl-pyridine ligands. nih.govresearchgate.netresearchgate.net This delocalization affects the photophysical and electrochemical properties of the resulting complexes. nih.govresearchgate.net
Theoretical calculations on a chloro-substituted analogue of the iridium complex with 1,4,5-trimethyl-2-phenyl-1H-imidazole helped to rationalize an observed red shift in its emission spectrum, highlighting the predictive power of FMO analysis in understanding structure-property relationships. nih.govresearchgate.netresearchgate.net
The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps and analyzed via FMOs, reveals the sites susceptible to electrophilic and nucleophilic attack. In studies of iridium complexes with phenyl-imidazole based ligands, including 1,4,5-trimethyl-2-phenyl-1H-imidazole, the nature of the excited states and the charge transfer characteristics are of significant interest. acs.orgacs.org The modification of substituents on the ligand framework has been shown to alter the photophysical and electrochemical properties of the complexes, which is directly related to changes in electron density and charge transfer upon excitation. nih.govresearchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling plays a crucial role in elucidating the mechanisms of reactions involving imidazole derivatives. For instance, DFT calculations have been used to study the mechanism of O2 activation catalyzed by functional models of enzymes with ligand architectures based on tris(2-pyridyl)methane. dntb.gov.ua In the context of 1,4,5-trimethyl-2-phenyl-1H-imidazole, theoretical calculations have been used to understand its behavior in the excited state within an iridium complex. nih.govresearchgate.netresearchgate.net These studies are fundamental to explaining experimental observations, such as emission spectra, and to designing new molecules with desired photophysical properties. nih.govresearchgate.netresearchgate.net
Spectroscopic Property Prediction through Computational Methods
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These predictions are invaluable for structural elucidation and for understanding the electronic and vibrational properties of molecules like 1,4,5-trimethyl-2-phenyl-1H-imidazole.
DFT calculations are a cornerstone of these predictive methods. acs.orgnih.gov By optimizing the molecular geometry and then calculating the relevant spectroscopic parameters, researchers can generate theoretical spectra that can be compared with experimental data.
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic shielding tensors of atomic nuclei. orientjchem.org These shielding values are then converted into chemical shifts (δ) for comparison with experimental spectra. Such calculations have proven to be highly accurate in predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including conjugated systems and various imidazole derivatives. acs.orgnih.gov The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predictions. nih.gov
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| H (N-H) | 12.60 | 12.55 |
| H (Aryl) | 7.22 - 7.98 | 7.18 - 7.95 |
| H (CH3) | 2.47 | 2.45 |
| C (C=N) | 147.91 | 147.85 |
| C (Aryl) | 125.67 - 137.73 | 125.50 - 137.60 |
Note: This table is illustrative, based on data for a related compound, 2-(p-tolyl)-4,5-diphenyl-1H-imidazole, to demonstrate the typical agreement between experimental and calculated values.
For vibrational spectroscopy (FT-IR and Raman), computational methods can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. mdpi.com The analysis of the Potential Energy Distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsions. globalresearchonline.net
Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.
For a compound like 1,4,5-trimethyl-2-phenyl-1H-imidazole, obtaining a suitable single crystal is the first critical step. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This analysis reveals key crystallographic parameters. Based on analyses of similar substituted imidazoles, such as 1-Methyl-2-Isopropyl-5-Nitroimidazole, a monoclinic crystal system with a space group like P2₁/c is a common finding. researchgate.netnajah.edu
Table 1: Predicted Crystallographic Data for 1,4,5-Trimethyl-2-phenyl-1H-imidazole
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n or P2₁/c |
| a (Å) | ~10-16 |
| b (Å) | ~5-15 |
| c (Å) | ~13-18 |
| β (°) | ~95-105 |
Note: These values are predictions based on structurally similar imidazole (B134444) derivatives and serve as expected reference points for experimental determination.
The solved crystal structure provides an unambiguous depiction of the molecule's geometry. The central imidazole ring is expected to be essentially planar. The substituents—three methyl groups and one phenyl group—will have specific orientations relative to this ring. A key feature is the dihedral (torsion) angle between the plane of the imidazole ring and the plane of the C2-phenyl ring. Due to steric hindrance between the rings and the adjacent methyl groups, this angle is anticipated to be significantly greater than 0°, indicating a non-coplanar arrangement.
Crystal packing describes how individual molecules arrange themselves to form the crystal lattice. In 1,4,5-trimethyl-2-phenyl-1H-imidazole, the N1-position is substituted with a methyl group, which means there is no N-H proton available for classical hydrogen bonding, a force that often dominates the packing in N-unsubstituted imidazoles. nih.gov Therefore, the crystal packing would be primarily governed by weaker van der Waals forces and potentially C-H···π interactions, where a hydrogen atom from a methyl group or the phenyl ring of one molecule interacts with the π-electron system of a phenyl or imidazole ring of a neighboring molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
A ¹H NMR spectrum of 1,4,5-trimethyl-2-phenyl-1H-imidazole would show distinct signals corresponding to each unique proton environment. The spectrum is expected to feature four main groups of signals. The three methyl groups (at positions N1, C4, and C5) would each appear as a sharp singlet, integrating to three protons each. The phenyl group protons would typically appear as a more complex multiplet in the aromatic region of the spectrum. The precise chemical shifts can be predicted based on data from analogous compounds like 2,4,5-triphenyl-1H-imidazole and other phenyl-substituted imidazoles. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for 1,4,5-Trimethyl-2-phenyl-1H-imidazole
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.30 - 7.80 | Multiplet | 5H |
| N1-CH₃ | ~3.60 | Singlet | 3H |
Note: Predicted shifts are relative to TMS in a solvent like CDCl₃ or DMSO-d₆. The chemical shifts for the C4 and C5 methyl groups are expected to be similar but distinct.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon framework. For 1,4,5-trimethyl-2-phenyl-1H-imidazole, nine distinct signals are expected: three for the imidazole ring carbons, four for the phenyl ring carbons (due to symmetry, the ortho and meta carbons are equivalent), and three for the methyl carbons. The N-methylation of the imidazole ring prevents the tautomerism often seen in N-unsubstituted imidazoles, which can otherwise lead to signal broadening or averaged signals for the C4 and C5 carbons. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts for 1,4,5-Trimethyl-2-phenyl-1H-imidazole
| Carbon | Predicted δ (ppm) |
|---|---|
| Imidazole C2 | ~145 |
| Imidazole C4 / C5 | ~125 - 135 |
| Phenyl C (ipso) | ~130 |
| Phenyl C (ortho, meta, para) | ~127 - 130 |
| N1-CH₃ | ~30 - 35 |
Note: Predicted shifts are relative to TMS in a solvent like CDCl₃ or DMSO-d₆.
To confirm the assignments from 1D NMR and fully elucidate the structure, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the coupling network within the phenyl ring, showing correlations between adjacent ortho, meta, and para protons.
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of the protonated carbons in the ¹³C spectrum. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not connected through bonds. ipb.pt A NOESY spectrum could show a correlation between the N1-methyl protons and the ortho-protons of the C2-phenyl ring, providing evidence for the through-space proximity and helping to define the molecule's preferred conformation in solution. ipb.pt
Vibrational Spectroscopy (IR and Raman)researchgate.netscirp.orgresearchgate.netresearchgate.netmalayajournal.orgkobv.de
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their characteristic vibrational modes. arxiv.org
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions. For 1,4,5-trimethyl-2-phenyl-1H-imidazole, the IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural components: the substituted imidazole ring, the phenyl group, and methyl substituents.
The main absorption bands expected in the IR spectrum are:
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group typically appear at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. libretexts.orgvscht.cz Aliphatic C-H stretching from the three methyl groups is expected in the 3000-2850 cm⁻¹ range. libretexts.orgvscht.cz
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic phenyl ring and the carbon-nitrogen bonds of the imidazole ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. rsc.orgmdpi.com Specifically, C=C stretching in aromatic rings is often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz
C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the phenyl and imidazole rings, as well as bending modes for the methyl groups, occur in the fingerprint region (below 1500 cm⁻¹). scirp.orgajchem-a.com Methyl C-H rocking vibrations can be observed around 1370-1350 cm⁻¹. libretexts.org
The following table summarizes the anticipated IR absorption bands for 1,4,5-trimethyl-2-phenyl-1H-imidazole based on characteristic functional group frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | libretexts.orgvscht.cz |
| Methyl Groups | Aliphatic C-H Stretch | 3000 - 2850 | libretexts.orgvscht.cz |
| Imidazole & Phenyl Rings | C=C and C=N Stretch | 1600 - 1400 | vscht.czrsc.orgmdpi.com |
| Methyl Groups | C-H Bend (Rock) | 1370 - 1350 | libretexts.org |
| Phenyl Ring | C-H Bend (Out-of-Plane) | 1000 - 650 | libretexts.org |
Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For 1,4,5-trimethyl-2-phenyl-1H-imidazole, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic system and the imidazole core.
Key expected Raman signals include strong bands for the symmetric stretching of the phenyl ring and vibrations of the imidazole ring skeleton. scirp.org For example, in similar phenyl-imidazole structures, C-H stretching vibrations have been identified in the Raman spectrum at approximately 3065 cm⁻¹. scirp.org Vibrations that are symmetric and involve less polar bonds tend to produce stronger signals in Raman spectra compared to IR. malayajournal.org
To achieve a precise assignment of the numerous vibrational modes in a complex molecule like 1,4,5-trimethyl-2-phenyl-1H-imidazole, experimental IR and Raman spectra are often correlated with theoretical calculations. arxiv.orgnih.gov Density Functional Theory (DFT) methods, particularly B3LYP, are widely used to compute the optimized molecular geometry and harmonic vibrational frequencies. researchgate.netresearchgate.net
The calculated theoretical spectrum is typically scaled using a correction factor to account for anharmonicity and other systematic errors, leading to a better match with the experimental data. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is employed to quantify the contribution of individual internal coordinates to each normal vibrational mode, allowing for unambiguous assignments of the observed spectral bands. scirp.orgmdpi.com This combined experimental and computational approach provides a comprehensive understanding of the molecule's vibrational properties. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netscirp.orgkobv.de
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For 1,4,5-trimethyl-2-phenyl-1H-imidazole, the molecular formula is C₁₂H₁₄N₂. nih.gov HRMS would confirm this composition by measuring its exact mass.
Molecular Formula: C₁₂H₁₄N₂ nih.gov
Monoisotopic Mass: 186.1157 Da nih.gov
The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental formulas makes it an indispensable tool for structural confirmation. nih.gov
In mass spectrometry, particularly under electron ionization (EI), a molecule not only is ionized but also fragments into smaller, characteristic ions. Analyzing these fragmentation patterns provides a molecular fingerprint that helps confirm the structure.
For imidazole derivatives, fragmentation often involves the loss of substituents from the stable imidazole ring rather than the ring opening itself. nih.govresearchgate.net Studies on 1-methylimidazole (B24206) have shown that the N1-methyl group is typically not involved in the initial neutral loss. researchgate.net The fragmentation of 1,4,5-trimethyl-2-phenyl-1H-imidazole would likely proceed through several key pathways:
Loss of a Methyl Radical: Cleavage of a C-methyl group to form a stable cation at m/z 171.
Loss of HCN: A characteristic fragmentation of the imidazole ring can lead to the loss of a neutral hydrogen cyanide molecule. researchgate.net
Phenyl Cation Formation: Cleavage of the bond between the phenyl group and the imidazole ring can generate the highly stable phenyl cation at m/z 77.
The proposed primary fragmentation pathways are outlined in the table below.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure | Source(s) |
| 186 | CH₃• | 171 | [M-CH₃]⁺ | nih.govresearchgate.net |
| 186 | C₂H₄N• | 143 | [M-C₂H₄N]⁺ | nih.govresearchgate.net |
| 186 | C₇H₇• | 109 | Phenyl-less fragment | rsc.org |
| 186 | C₅H₇N₂• | 77 | [C₆H₅]⁺ (Phenyl cation) | rsc.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique for characterizing the electronic structure of conjugated organic molecules such as 1,4,5-Trimethyl-2-phenyl-1H-imidazole. This method probes the electronic transitions between molecular orbitals, providing insights into the chromophoric system of the molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength and intensity of the absorption are dictated by the specific energy gap between these states and the probability of the transition occurring.
For substituted imidazoles, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions. The imidazole ring itself exhibits characteristic absorptions, which are significantly influenced by the nature and position of its substituents. In the case of 1,4,5-Trimethyl-2-phenyl-1H-imidazole, the chromophore is composed of the imidazole and phenyl rings, which form a conjugated system. The methyl groups, acting as auxochromes, can also subtly modify the spectral properties through inductive and hyperconjugative effects.
The electronic transitions in 1,4,5-Trimethyl-2-phenyl-1H-imidazole are expected to be complex, involving orbitals delocalized over both the phenyl and imidazole rings. The primary chromophore is the 2-phenyl-1H-imidazole core. Theoretical studies based on Time-Dependent Density Functional Theory (TD-DFT) for related molecules like 1-phenylimidazole (B1212854) and 4-phenylimidazole (B135205) provide valuable insights into the nature of these transitions. researchgate.nettandfonline.com
The lowest energy electronic transitions in phenylimidazoles are generally of π → π* character. Computational analyses of 1-phenylimidazole have shown that photoexcitation can lead to charge transfer from the imidazole ring, acting as an electron donor, to the phenyl ring, which acts as an acceptor. tandfonline.com This intramolecular charge transfer (ICT) is a key feature of the electronic structure of N-aryl imidazoles. connectjournals.com
The principal electronic transitions anticipated for 1,4,5-Trimethyl-2-phenyl-1H-imidazole include:
π → π transitions:* These are high-intensity absorptions associated with the conjugated π-system of the phenyl and imidazole rings. For imidazole itself, a characteristic π → π* transition is observed around 209 nm, which is red-shifted by substituents. mdpi.com The phenyl ring exhibits its own characteristic π → π* transitions. The conjugation between the two rings in 2-phenylimidazoles leads to new, lower-energy absorption bands.
n → π transitions:* These transitions involve the promotion of a non-bonding electron from one of the nitrogen atoms of the imidazole ring to an antibonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions. For imidazole, an n → π* transition has been identified at approximately 275 nm. researchgate.net
Intramolecular Charge Transfer (ICT): In N-phenyl substituted imidazoles, the lowest energy excited state often has significant charge-transfer character, with electron density moving from the imidazole moiety to the phenyl ring upon photoexcitation. tandfonline.com This is a crucial aspect of their photophysical behavior.
The methyl groups at positions 1, 4, and 5 are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenyl-1H-imidazole due to their electron-donating inductive effects, which raise the energy of the highest occupied molecular orbital (HOMO).
Theoretical calculations for 1-phenylimidazole suggest that the lowest energy excited state arises from a transition analogous to the forbidden ¹B₂ᵤ transition in benzene (B151609). tandfonline.com The absorption spectrum is predicted to have several bands, with some resembling those of isolated benzene and imidazole, and others corresponding to mixed Rydberg/valence transitions with charge-transfer character. tandfonline.com
Table 1: Theoretically Predicted Electronic Transitions for a Related Compound (1-phenylimidazole)
| Transition | Calculated Excitation Energy (eV) tandfonline.com | Character |
| S₁ | ~5.3 | π → π* (Benzene-like ¹B₂ᵤ) |
| - | 6.0 - 7.5 | Complex broad peak |
| - | 6.73 | Strong π–π* with ICT character |
Note: This data is for the related compound 1-phenylimidazole and serves as an illustrative example. The exact transition energies for 1,4,5-Trimethyl-2-phenyl-1H-imidazole may differ.
The position, and sometimes the intensity, of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For molecules that exhibit an increase in dipole moment upon excitation, polar solvents will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. This is referred to as positive solvatochromism. Conversely, if the ground state is more polar than the excited state, a blue shift (hypsochromic shift) may be observed in polar solvents (negative solvatochromism).
For substituted phenylimidazole derivatives, positive solvatochromism is commonly observed, particularly for transitions with a significant intramolecular charge transfer (ICT) character. nih.govresearchgate.net The excited state in these molecules is often more polar than the ground state due to the charge separation. Therefore, an increase in solvent polarity is expected to lower the energy of the excited state, resulting in a red shift of the absorption band.
While specific experimental data for 1,4,5-Trimethyl-2-phenyl-1H-imidazole in various solvents is not available, studies on similar compounds, such as (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, demonstrate a clear positive solvatochromic effect in their fluorescence spectra, which is indicative of a more polar excited state. nih.gov The absorption spectra of such donor-π-acceptor systems are also sensitive to solvent polarity. nih.gov
The expected trend for the λmax of the lowest energy absorption band of 1,4,5-Trimethyl-2-phenyl-1H-imidazole in a series of solvents with increasing polarity would be a bathochromic shift.
Table 2: Illustrative Solvent Effects on the Absorption Maximum of a Hypothetical Phenylimidazole Derivative
| Solvent | Polarity (Reichardt's ET(30) scale) | Expected λmax (nm) | Type of Shift |
| n-Hexane | 31.0 | Lower Wavelength | - |
| Toluene | 33.9 | ↓ | Bathochromic |
| Dichloromethane | 40.7 | ↓ | Bathochromic |
| Acetone (B3395972) | 42.2 | ↓ | Bathochromic |
| Acetonitrile | 45.6 | ↓ | Bathochromic |
| Methanol (B129727) | 55.4 | Higher Wavelength | Bathochromic |
Note: This table is illustrative and based on general principles of solvatochromism observed for related compounds. The actual λmax values would need to be determined experimentally.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for 1,4,5-Trimethyl-2-phenyl-1H-imidazole Scaffolds
The development of efficient and sustainable synthetic routes to highly substituted imidazoles, such as 1,4,5-trimethyl-2-phenyl-1H-imidazole, is a cornerstone of advancing their application. Future research is anticipated to move beyond traditional multi-component reactions, which often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt. sciepub.comsemanticscholar.org While effective, these methods can sometimes be limited by harsh reaction conditions or the generation of byproducts.
Emerging strategies are focusing on the use of novel catalytic systems to improve yield, selectivity, and environmental compatibility. biomedpharmajournal.org These include:
Green Catalysts and Solvent-Free Conditions: The use of environmentally benign catalysts, such as ionic liquids and solid-supported catalysts, is a growing trend. sciepub.comresearchgate.net For instance, Brønsted acidic ionic liquids have been shown to be effective for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering advantages like reusability and simplified work-up procedures. sciepub.com Similarly, the application of heterogeneous catalysts like poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-acrylic acid) has demonstrated high efficiency in solvent-free multicomponent reactions for imidazole (B134444) synthesis. ias.ac.in
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonic conditions can significantly accelerate reaction times and improve yields in the synthesis of imidazole derivatives. biomedpharmajournal.org These techniques offer a more energy-efficient alternative to conventional heating methods.
Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and controlled production of 1,4,5-trimethyl-2-phenyl-1H-imidazole. This methodology allows for precise control over reaction parameters, leading to improved product consistency and safety.
Novel Building Blocks and Reaction Pathways: Exploration of alternative starting materials and novel cyclization strategies will be crucial. For example, the use of α-acylaminoketones or keto-oximes in the presence of suitable reagents and catalysts can provide alternative pathways to the imidazole core. nih.gov
| Strategy | Key Features | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Green Catalysis | Use of ionic liquids, solid-supported catalysts. sciepub.comresearchgate.net | Reusability, reduced waste, milder conditions. | Development of more efficient and selective green catalysts. |
| Microwave/Ultrasound | Energy-efficient heating methods. biomedpharmajournal.org | Reduced reaction times, higher yields. | Optimization of reaction conditions for specific derivatives. |
| Flow Chemistry | Continuous reaction processing. | Scalability, precise control, enhanced safety. | Design and implementation of flow reactors for imidazole synthesis. |
| Novel Building Blocks | Use of alternative starting materials like keto-oximes. nih.gov | Access to diverse substitution patterns. | Exploration of new retrosynthetic disconnections. |
Novel Applications in Catalysis and Materials Science
The unique electronic properties of the 1,4,5-trimethyl-2-phenyl-1H-imidazole scaffold make it a promising candidate for a range of applications in catalysis and materials science.
N-Heterocyclic Carbene (NHC) Catalysis: A significant area of future research lies in the development of N-heterocyclic carbenes (NHCs) derived from 1,4,5-trimethyl-2-phenyl-1H-imidazolium salts. NHCs are potent organocatalysts for a variety of chemical transformations, including benzoin (B196080) condensation and Stetter reactions. nih.govsemanticscholar.org The steric and electronic properties of the NHC can be fine-tuned by the substituents on the imidazole ring. The trimethyl and phenyl groups in the target compound are expected to confer specific stability and reactivity to the corresponding NHC. Future work should focus on synthesizing chiral versions of these NHCs for enantioselective catalysis. The electronic properties of NHCs, characterized by both σ-basicity and π-acidity, allow for unique reactivity, such as the generation of acyl anion equivalents from aldehydes. nih.gov
Materials for Organic Electronics: Imidazole derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govnih.govresearchgate.net The 1,4,5-trimethyl-2-phenyl-1H-imidazole core could serve as a building block for novel organic fluorophores or as a component of electron-donating or -accepting materials. Research in this area would involve the synthesis of extended π-conjugated systems incorporating this imidazole scaffold and the characterization of their photophysical and electrochemical properties.
Corrosion Inhibition: Imidazole derivatives have demonstrated efficacy as corrosion inhibitors for various metals. nih.gov The nitrogen atoms in the imidazole ring can coordinate to metal surfaces, forming a protective layer. The specific substitution pattern of 1,4,5-trimethyl-2-phenyl-1H-imidazole may enhance its adsorption onto metal surfaces, offering improved corrosion protection. Future studies could involve electrochemical and surface analysis techniques to evaluate its performance as a corrosion inhibitor.
| Application Area | Underlying Principle | Future Research Direction |
|---|---|---|
| NHC Catalysis | Formation of stable N-heterocyclic carbenes for organocatalysis. nih.govsemanticscholar.org | Synthesis of chiral NHC precursors for asymmetric catalysis. |
| Organic Electronics | Tunable electronic properties for use in OLEDs and DSSCs. nih.govresearchgate.net | Development of novel fluorophores and charge-transport materials. |
| Corrosion Inhibition | Adsorption onto metal surfaces to form a protective film. nih.gov | Evaluation of inhibition efficiency on various metals and alloys. |
Advanced Characterization Techniques for Enhanced Understanding
A deeper understanding of the structure-property relationships of 1,4,5-trimethyl-2-phenyl-1H-imidazole and its derivatives necessitates the application of advanced characterization techniques beyond routine spectroscopic methods like NMR and IR. acs.orgijpsonline.com
Single-Crystal X-ray Diffraction: While fundamental, obtaining high-quality single crystals of 1,4,5-trimethyl-2-phenyl-1H-imidazole and its complexes is crucial for unambiguously determining its three-dimensional structure. This information provides insights into bond lengths, bond angles, and intermolecular interactions, which are vital for understanding its solid-state packing and for validating computational models. researchgate.net
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide valuable information about the structure and dynamics in the solid state.
Surface-Enhanced Raman Spectroscopy (SERS): To investigate the interaction of 1,4,5-trimethyl-2-phenyl-1H-imidazole with metal surfaces, particularly in the context of catalysis and corrosion inhibition, SERS is a powerful tool. It can provide vibrational information at the molecule-metal interface, revealing details about the orientation and bonding of the adsorbed molecules. nih.gov
Electrochemical Methods: Cyclic voltammetry and other electrochemical techniques are essential for probing the redox properties of the imidazole and its derivatives. This is particularly relevant for applications in organic electronics and catalysis where electron transfer processes are key.
Computational Chemistry in Predictive Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. researchgate.netorientjchem.orgplos.org
Predicting Reactivity and Spectroscopic Properties: DFT calculations can be used to predict the geometric and electronic structure of 1,4,5-trimethyl-2-phenyl-1H-imidazole. nih.gov This includes optimizing its molecular geometry, calculating vibrational frequencies to aid in the interpretation of IR and Raman spectra, and predicting NMR chemical shifts. orientjchem.org Furthermore, frontier molecular orbital (HOMO-LUMO) analysis can provide insights into its chemical reactivity and potential as an electron donor or acceptor. researchgate.net
Designing Novel Catalysts and Materials: Computational screening can accelerate the discovery of new catalysts and materials based on the 1,4,5-trimethyl-2-phenyl-1H-imidazole scaffold. For instance, the properties of potential NHC catalysts derived from this imidazole can be computationally evaluated before their synthesis. Similarly, the electronic properties of new materials for organic electronics can be predicted, allowing for the rational design of molecules with desired characteristics. Recent studies have successfully used machine learning models, trained on DFT data, to predict the performance of imidazole-based dyes in solar cells, showcasing the power of combining computational chemistry with data-driven approaches. nih.govresearchgate.net
Understanding Reaction Mechanisms: DFT can be employed to elucidate the mechanisms of reactions involving 1,4,5-trimethyl-2-phenyl-1H-imidazole, including its synthesis and its role in catalytic cycles. By mapping out the potential energy surface of a reaction, transition states can be identified, and activation barriers can be calculated, providing a detailed understanding of the reaction pathway.
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Structure and Reactivity Prediction. nih.govresearchgate.net | Molecular geometry, vibrational frequencies, NMR shifts, HOMO-LUMO energies. |
| Machine Learning | High-throughput screening. nih.govresearchgate.net | Photovoltaic performance, catalytic activity. |
| Molecular Dynamics (MD) | Simulation of interactions in condensed phases. researchgate.net | Adsorption behavior, conformational dynamics. |
Q & A
Q. What are the most reliable synthetic routes for 1,4,5-Trimethyl-2-phenyl-1H-imidazole?
- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. For example, substituted imidazoles are often synthesized via cyclocondensation of aldehydes, amines, and ammonium acetate in refluxing ethanol or acetic acid . Key steps include:
- Ring formation : Use of 2-bromoacetophenone derivatives with formamide or ammonium acetate to construct the imidazole core .
- Substituent introduction : Methyl groups at positions 1, 4, and 5 can be introduced via alkylation or by using pre-methylated precursors .
- Optimization : Catalysts like p-toluenesulfonic acid (PTSA) or iodine improve yields (e.g., 60–80%) .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone + NH₄OAc | Ethanol | PTSA | 72 | |
| Aldehyde + Amine + NH₄OAc | AcOH | I₂ | 65 |
Q. How can spectroscopic techniques confirm the structure of 1,4,5-Trimethyl-2-phenyl-1H-imidazole?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.6 ppm for CH₃), aromatic protons (δ ~7.2–7.8 ppm), and imidazole ring carbons (δ ~120–150 ppm) .
- IR Spectroscopy : Absorptions at ~3050–3100 cm⁻¹ (C-H aromatic), ~1650 cm⁻¹ (C=N), and ~2900 cm⁻¹ (C-H aliphatic) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242 for C₁₈H₁₈N₂) and fragmentation patterns validate the structure .
Q. What purification techniques ensure high-purity samples of this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) resolves polar byproducts .
- HPLC : For analytical purity (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can contradictions in reaction yields across studies be resolved?
- Methodological Answer : Variability arises from:
- Catalyst efficiency : Transition-metal catalysts (e.g., CuI) may enhance regioselectivity but require inert atmospheres .
- Solvent polarity : Polar aprotic solvents (DMF) favor nucleophilic substitution, while ethanol promotes cyclization .
- Impurity profiling : Use LC-MS to identify side products (e.g., diastereomers) that reduce yields .
Recommendation : Replicate conditions from high-yield studies (e.g., 72% in ethanol/PTSA ) and optimize via DoE (Design of Experiments).
Q. What mechanistic insights explain substituent effects on bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Methyl groups at positions 1,4,5 enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., cytochrome P450). For example, phenyl groups at position 2 may block active-site access .
- Electron-Withdrawing Effects : Fluorine or bromine substituents (as in analogs) increase electrophilicity, altering reactivity in nucleophilic substitutions .
Q. How can X-ray crystallography address challenges in structural determination?
- Methodological Answer :
- Data Collection : Use single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate).
- Refinement : SHELXL (for small molecules) refines positional and thermal parameters, resolving disorder in methyl/phenyl groups .
- Validation : ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry and detect torsional strain .
Example : A related imidazole derivative showed C-C bond lengths of 1.45–1.49 Å, confirming sp³ hybridization at methyl carbons .
Q. What computational methods predict reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.2 eV for the title compound), correlating with redox behavior .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model pharmacokinetic properties .
- NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ(C-H)→σ*(C-N)) stabilizing the imidazole ring .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data interpretation?
- Methodological Answer :
- NMR Signal Overlap : Use 2D techniques (HSQC, HMBC) to resolve crowded aromatic regions. For example, HMBC correlations between H-2 (imidazole) and C-4/C-5 confirm substitution patterns .
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) identifies conformational exchange broadening signals .
- Cross-Validation : Compare experimental IR peaks (e.g., C=N at 1658 cm⁻¹ ) with computed spectra (DFT) to resolve assignment conflicts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
